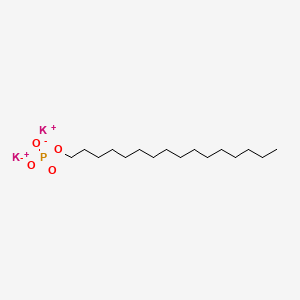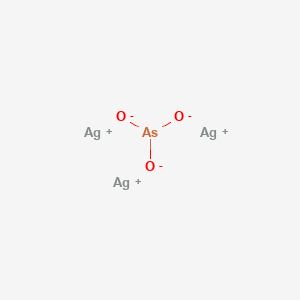
Hexadécanoate de potassium-2,2-d2
Vue d'ensemble
Description
Potassium hexadecanoate-2,2-d2, also known as potassium palmitate-2,2-d2, is a deuterated fatty acid salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C16H29D2KO2 and a molecular weight of 296.53 g/mol .
Applications De Recherche Scientifique
Potassium hexadecanoate-2,2-d2 is used extensively in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies of lipid metabolism and fatty acid transport.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of fatty acids.
Industry: Applied in the development of deuterated compounds for various industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium hexadecanoate-2,2-d2 can be synthesized through the deuteration of hexadecanoic acid (palmitic acid). The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. The deuterated hexadecanoic acid is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
While specific industrial production methods for potassium hexadecanoate-2,2-d2 are not widely documented, the general approach involves large-scale deuteration of hexadecanoic acid followed by neutralization with potassium hydroxide. The compound is then purified and crystallized for use in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hexadecanoate-2,2-d2 primarily undergoes reactions typical of fatty acid salts, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol.
Substitution: The carboxylate group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the carboxylate group under basic conditions
Major Products Formed
Oxidation: Produces oxidized fatty acids and other oxidation products.
Reduction: Yields the corresponding alcohol.
Substitution: Forms substituted fatty acid derivatives
Mécanisme D'action
The mechanism of action of potassium hexadecanoate-2,2-d2 involves its incorporation into biological systems where it mimics the behavior of non-deuterated fatty acids. The deuterium atoms provide a means to trace the compound through various metabolic pathways, allowing researchers to study its distribution, metabolism, and effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexadecanoate: The non-deuterated form of the compound.
Potassium palmitate-1-13C: A carbon-13 labeled version of the compound.
Potassium palmitate-16,16,16-d3: A deuterated version with three deuterium atoms at the terminal carbon
Uniqueness
Potassium hexadecanoate-2,2-d2 is unique due to its specific deuterium labeling at the 2,2 positions. This specific labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated or differently labeled compounds .
Propriétés
IUPAC Name |
potassium;2,2-dideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i15D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-BMIYEHQMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635680 | |
| Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203805-86-1 | |
| Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium palmitate-2,2-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)










![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)

![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)
